6-chloro-3-hydroxy-3H-2-benzofuran-1-one
Description
6-Chloro-3-hydroxy-3H-2-benzofuran-1-one is a halogenated benzofuranone derivative characterized by a fused bicyclic structure with a hydroxyl group at position 3 and a chlorine substituent at position 5. This compound belongs to the isobenzofuran-1(3H)-one family, which is known for its diverse biological activities, including phytotoxic, antibacterial, and antioxidant properties . The synthesis of related benzofuranones often involves condensation reactions, as seen in the preparation of 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one, where chloral hydrate and 3-hydroxybenzoic acid are reacted in sulfuric acid . The structural and electronic properties of this compound make it a valuable scaffold for chemical modifications aimed at enhancing bioactivity or physical stability.
Properties
Molecular Formula |
C8H5ClO3 |
|---|---|
Molecular Weight |
184.57 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H |
InChI Key |
KYMKJVHMWMTJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC2O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one
General Synthetic Strategy
The synthesis of this compound primarily involves:
- Chlorination of benzofuran or benzofuran derivatives at the 6-position.
- Hydroxylation at the 3-position to form the hydroxy lactone structure.
- Lactonization to form the benzofuran-1-one core.
The key challenge is achieving selective substitution without side reactions, which requires controlled reaction conditions, choice of catalysts, and solvents.
Synthetic Route via o-Chlorophenylacetic Acid Hydrolysis and Lactonization
A patent (CN106336388A) describes a robust method for synthesizing benzofuran-2(3H)-one derivatives, which can be adapted for preparing this compound by starting from o-chlorophenylacetic acid. The method involves two main steps:
Step 1: Hydrolysis and Acidification
- Reactants: o-chlorophenylacetic acid is hydrolyzed using sodium hydroxide solution in the presence of a catalyst such as cupric oxide or related copper compounds.
- Process: The reaction is carried out at elevated temperatures (e.g., 200 °C) under pressure for extended periods (~12 hours).
- Outcome: Formation of sodium 2-hydroxyphenylacetate salt.
- Acidification: The reaction mixture is acidified with hydrochloric acid to pH 1-2, inducing crystallization of 2-hydroxyphenylacetic acid containing sodium chloride.
- Isolation: The crystals are filtered and dried.
Step 2: Lactonization
- Reactants: The crude 2-hydroxyphenylacetic acid (with sodium chloride) is subjected to lactonization in the presence of a water-immiscible entrainer such as toluene.
- Catalyst: Ferric sulfate is used as a neutral catalyst.
- Conditions: Reflux with water removal via a Dean-Stark apparatus for about 6 hours.
- Outcome: Formation of benzofuran-2(3H)-one with high purity and yield.
This method avoids complex purification steps and reduces catalyst use and waste generation, making it economically and environmentally favorable.
Chlorination and Hydroxylation of Benzofuran Derivatives
According to EvitaChem and related chemical supplier data, this compound can be synthesized by:
- Chlorination: Selective chlorination of benzofuran derivatives at the 6-position using appropriate chlorinating agents under controlled temperature and time to avoid over-chlorination or side reactions.
- Hydroxylation: Subsequent hydroxylation at the 3-position to introduce the hydroxy group, often achieved by oxidation or nucleophilic substitution reactions.
- Lactonization: Formation of the lactone ring (benzofuran-1-one) by intramolecular cyclization under acidic or catalytic conditions.
The reaction conditions, including solvent choice, temperature, and catalyst presence, critically influence the selectivity and yield of the target compound.
One-Pot Synthesis via Heteroannulation of Benzoquinones (Related Benzofuran Systems)
Research from the Technical University of Denmark (DTU) illustrates a one-pot synthesis route for benzofuran systems involving:
- Reactants: Benzoquinones and cyclohexenone derivatives.
- Mechanism: Protonation of benzoquinone, followed by nucleophilic attack by enolized cyclohexenone, leading to heteroannulation and ring closure.
- Conditions: Acidic media (e.g., acetic acid/toluene mixture) under reflux for several hours.
- Outcome: Formation of benzofuran derivatives via elimination and aromatization steps.
Although this method is more general for benzofurans, it provides insights into efficient benzofuran ring construction that could be adapted for chlorinated hydroxylated derivatives.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Catalyst(s) | Solvent(s) | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrolysis of o-chlorophenylacetic acid + Lactonization | o-chlorophenylacetic acid, NaOH | Cupric oxide, ferric sulfate | Water, toluene | 200 °C, 12 h hydrolysis; reflux 6 h lactonization | ~90 (hydrolysis), 95 (lactonization) | 89.5 (acid), 99.3 (final) | Economical, environmentally friendly, no complex purification |
| Chlorination + Hydroxylation of benzofuran | Benzofuran derivatives | Various (chlorinating agents) | Organic solvents (toluene, chlorobenzene) | Controlled temperature, time | Not explicitly reported | Not explicitly reported | Requires precise control for selectivity |
| One-pot heteroannulation of benzoquinones | Benzoquinones, cyclohexenones | Acidic media (AcOH) | Toluene/AcOH mixture | Reflux 18-72 h | Up to 70 (related benzofurans) | Characterized by NMR/X-ray | Efficient ring formation, adaptable to derivatives |
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hydroxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
While the exact compound "6-chloro-3-hydroxy-3H-2-benzofuran-1-one" is not directly discussed in the provided search results, information on closely related compounds and their applications can be used to infer potential uses and relevance.
Understanding Benzofuranones and Isobenzofuranones
Benzofurans and isobenzofuranones are heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, organic synthesis, and material science . These structures form the basis for various bioactive compounds .
Applications of Related Compounds
-
6-Chloro-Benzofuran-3-one :
- Pharmaceutical Development : It is a key intermediate in synthesizing anti-inflammatory and analgesic drugs .
- Organic Synthesis : Acts as a building block for creating complex molecules, enabling exploration of new chemical structures .
- Material Science : Used in developing new materials, especially polymers with enhanced properties for industrial applications .
- Biological Research : Employed in studies to understand the biological activity of benzofuran derivatives and their potential therapeutic effects .
- Environmental Chemistry : It helps assess the environmental impact of chlorinated compounds, aiding in developing safer chemical alternatives .
-
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one :
- Chemistry : Used as an intermediate in synthesizing complex organic molecules.
- Biology : Investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a lead compound for developing new pharmaceuticals.
- Industry : Utilized in producing specialty chemicals and materials.
- Anti-inflammatory Effects : Research indicates anti-inflammatory properties by modulating sphingosine 1-phosphate receptors (S1PRs), particularly S1PR2, reducing fibrosis and inflammation in various tissues.
- Antioxidant Activity : Shows promising antioxidant effects, crucial for protecting cells from oxidative stress, linked to scavenging free radicals and enhancing cellular defense mechanisms.
- Anticancer Potential : Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest by downregulating key oncogenes and upregulating tumor suppressor genes.
Inferences for this compound
Given the applications of the related compounds, "this compound" may share similar applications:
- Pharmaceutical Intermediary : It could be used in synthesizing pharmaceuticals, potentially with anti-inflammatory, analgesic, or anticancer properties .
- Organic Synthesis : The compound can serve as a building block for more complex organic molecules, useful in creating new chemical structures .
- Material Science : It might find use in developing new materials or polymers with enhanced properties .
- Biological Research : The compound could be utilized in biological studies to understand its bioactivity and potential therapeutic effects .
- Antimicrobial agent: Halogenated benzofuran derivatives have demonstrated antimicrobial activity .
Potential Biological Activities
The presence of both a chloro group and a hydroxyl group on the benzofuranone core may lead to unique biological activities:
- Receptor Modulation : Similar to 5-Bromo-3-hydroxy-3H-isobenzofuran-1-one, it may modulate sphingosine 1-phosphate receptors, affecting immune responses and fibrosis.
- Antioxidant Properties : The hydroxyl group may contribute to antioxidant activity, protecting cells from oxidative damage.
- Anticancer Effects : It might exhibit anticancer potential by inducing apoptosis or cell cycle arrest in cancer cells.
Case Studies and Data Tables
The search results do not provide specific case studies or comprehensive data tables for "this compound." Further experimental studies would be needed to determine the compound's specific efficacy, mechanisms of action, and safety profile in various applications.
Considerations
- Halogen Position : The position of the halogen atom (chlorine in this case) on the benzofuran ring can significantly influence its cytotoxic activity .
- Structure-Activity Relationship : Modifying the benzofuran structure can lead to compounds with more potent pro-apoptotic properties compared to unconjugated benzofurans .
Mechanism of Action
The mechanism of action of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Analogs
Substitution patterns on the benzofuranone core significantly influence physicochemical and biological properties. Key halogenated analogs include:
- Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine or bromine .
- Biological Implications : Chlorine and bromine substituents are associated with antimicrobial activity, while fluorine is often used to optimize pharmacokinetic properties in drug design .
Substituted Benzylidene Derivatives
Benzylidene-substituted benzofuranones exhibit extended conjugation, influencing their UV-Vis absorption and redox properties:
- This compound’s extended π-system may contribute to antioxidant activity via radical scavenging.
- (2Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one : Bromine’s polarizability could strengthen intermolecular interactions (e.g., halogen bonding), affecting crystallization or target binding.
Methoxy and Alkoxy Derivatives
- 6-Methoxyisobenzofuran-1(3H)-one : The methoxy group at C6 donates electron density, reducing electrophilicity of the carbonyl. This derivative has been studied for phytotoxic and anti-HIV activities, suggesting that alkoxy groups modulate bioactivity .
- (2Z)-6-(3-Methylbut-2-enoxy)-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one : The prenyloxy group (3-methylbut-2-enoxy) enhances lipophilicity, which may improve bioavailability in hydrophobic environments.
Nitro and Amino Derivatives
- 3-Benzylidene-6-nitro-2-benzofuran-1(3H)-one : The nitro group is a strong electron-withdrawing substituent, increasing reactivity toward reduction. Nitro derivatives are often explored as prodrugs or enzyme inhibitors.
- 6-Amino-3H-2-benzofuran-1-one : The amino group introduces basicity and hydrogen-bonding capacity, which can enhance solubility and target interactions. Such analogs are valuable in medicinal chemistry for lead optimization.
Key Research Findings
- Synthetic Yields : Chlorinated derivatives like 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one are synthesized in moderate yields (73%) via acid-catalyzed condensation . Fluorinated analogs require specialized fluorinating agents, often resulting in lower yields .
- Crystallography: X-ray studies of 3,3-dimethyl-2-benzofuran-1(3H)-one reveal a planar benzofuranone ring with slight puckering in the lactone moiety, providing insights into conformational flexibility .
- Biological Activities: Isobenzofuranones with hydroxyl or methoxy groups exhibit phytotoxic effects by inhibiting photosynthetic electron transport, while halogenated variants show broader antimicrobial profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 6-chloro-3-hydroxy-3H-2-benzofuran-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot pseudo three-component synthesis method has been successfully applied to structurally related chloro-benzofuran derivatives. For example, 6-chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran (52% yield) was synthesized using acid-catalyzed cyclization . Key parameters include:
- Catalysts : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃).
- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
- Optimization : Adjusting substituent electronegativity (e.g., chloro vs. ethoxy groups) can influence cyclization efficiency.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for assigning protons and carbons. For example, in related benzofuranones, aromatic protons appear at δ 6.8–7.5 ppm, while carbonyl carbons resonate at ~δ 170 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities. Crystallographic data (e.g., CCDC 1505246) can validate bond lengths and angles, as seen in analogous compounds .
- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use NIOSH-approved face shields, gloves (e.g., nitrile), and lab coats to prevent skin/eye contact .
- Engineering Controls : Conduct reactions in fume hoods with proper ventilation.
- Waste Disposal : Follow hazardous waste guidelines for halogenated organics .
Advanced Research Questions
Q. How can researchers address discrepancies between observed and theoretical spectral data during characterization?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected shifts in ¹³C NMR) may arise from solvent effects or tautomerism. For example, in a benzofuranquinoline derivative, experimental vs. calculated ¹H NMR shifts differed by ±0.2 ppm due to solvation . Mitigation strategies:
- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian).
- Solvent Screening : Test deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.
Q. What are the mechanistic considerations in the formation of this compound under acidic or basic conditions?
- Methodological Answer : Acidic conditions favor electrophilic cyclization via carbocation intermediates, while basic conditions may promote nucleophilic attack. For example:
- Acid-Catalyzed Pathways : Protonation of carbonyl groups activates electrophilic sites for ring closure .
- Base-Mediated Pathways : Deprotonation of hydroxyl groups can drive intramolecular etherification. Kinetic studies (e.g., monitoring by HPLC) are recommended to identify rate-determining steps.
Q. How can X-ray crystallography elucidate the molecular packing and hydrogen-bonding patterns of this compound?
- Methodological Answer : Crystal structure analysis of analogous compounds (e.g., 5-chloro-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran) reveals:
- Hydrogen Bonding : O–H···O interactions stabilize crystal lattices (bond distances: 2.6–2.8 Å) .
- Packing Motifs : Chloro substituents influence π-π stacking distances (3.4–3.6 Å) .
Data Contradiction and Optimization
Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
